(Methoxymethyl)triphenylphosphonium bromide chemical properties
(Methoxymethyl)triphenylphosphonium bromide chemical properties
An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium Bromide: Properties, Application, and Protocol
Introduction
(Methoxymethyl)triphenylphosphonium bromide, with the chemical formula C20H20BrOP, is a phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[1][2] It is the precursor to methoxymethylenetriphenylphosphorane, a specialized Wittig reagent designed for the efficient one-carbon homologation of aldehydes and ketones.[3][4] This process, which converts a carbonyl compound into an aldehyde containing one additional carbon atom, is a fundamental transformation in the construction of complex molecular architectures. The utility of this reagent has been demonstrated in numerous high-profile total syntheses, including the Wender Taxol total synthesis and the Stork quinine total synthesis, underscoring its reliability and importance in drug development and materials science.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of (methoxymethyl)triphenylphosphonium bromide, with a focus on the mechanistic underpinnings and practical execution of the homologation sequence for researchers and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
(Methoxymethyl)triphenylphosphonium bromide is typically a white to off-white crystalline solid.[5][6] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33670-32-5 | [1][2] |
| Molecular Formula | C20H20BrOP | [1][2] |
| Molar Mass | 387.25 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 175-179 °C | [5] |
| Solubility | Soluble in ethanol, dichloromethane | [5] |
| Purity | Typically ≥95% |
Handling and Storage
Storage: The compound should be stored under an inert atmosphere at room temperature to prevent degradation from moisture and atmospheric contaminants.
Safety Precautions: (Methoxymethyl)triphenylphosphonium bromide is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] The compound is also known to cause skin, eye, and respiratory irritation.[5][7] Therefore, stringent safety measures are required during handling.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[5]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the person to fresh air.[8] If ingested, seek immediate medical attention.[8]
Synthesis of the Reagent
The phosphonium salt is typically prepared via the quaternization of triphenylphosphine. The most common precursor is the corresponding chloride salt, (methoxymethyl)triphenylphosphonium chloride, which is synthesized by reacting triphenylphosphine with a chloromethyl methyl ether equivalent.[3]
A prevalent laboratory-scale synthesis involves the reaction of triphenylphosphine with chloromethyl methyl ether in a suitable solvent like anhydrous acetone.[9] An alternative, often preferred for safety reasons to avoid the highly carcinogenic chloromethyl methyl ether, is the in situ generation of the electrophile from a mixture of methylal (dimethoxymethane) and acetyl chloride.[3][10] The resulting chloride salt can then be used directly or converted to the bromide salt via anion exchange if required for specific applications.
Core Application: One-Carbon Homologation via the Wittig Reaction
The primary utility of (methoxymethyl)triphenylphosphonium bromide is its role in a two-stage process: a Wittig reaction to form a methoxy enol ether, followed by acidic hydrolysis to unveil the homologated aldehyde.[3]
Stage 1: Wittig Reaction and Enol Ether Formation
The process begins with the in situ generation of the active Wittig reagent, methoxymethylenetriphenylphosphorane. This is achieved by deprotonating the (methoxymethyl)triphenylphosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[11][12] The formation of the ylide is often indicated by the appearance of a characteristic deep red or orange color.[3]
The resulting nucleophilic ylide then reacts with an aldehyde or ketone. The established mechanism for the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[13][14] This intermediate is unstable and rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the final methoxy enol ether product.[14]
Caption: Mechanism of the Wittig reaction to form an enol ether.
Stage 2: Hydrolysis of the Enol Ether to an Aldehyde
The enol ether produced in the Wittig reaction is a stable, isolable intermediate. The final step is its conversion to the target aldehyde through acid-catalyzed hydrolysis.[3][4] This transformation leverages the electron-rich nature of the enol ether double bond.
The mechanism proceeds via protonation of the enol ether at the α-carbon, which is the most nucleophilic position.[15][16][17] This step is facilitated by the resonance stabilization provided by the adjacent oxygen atom and results in the formation of an oxonium ion.[18] Water then acts as a nucleophile, attacking the electrophilic carbon to yield a hemiacetal intermediate. This hemiacetal subsequently collapses, eliminating methanol and revealing the final one-carbon homologated aldehyde.[15][17] It is critical to note that this hydrolysis typically requires acidic conditions, as the reaction is very slow under neutral or basic conditions.[19]
Caption: Acid-catalyzed hydrolysis of an enol ether to an aldehyde.
Experimental Protocol: A General Procedure
This section outlines a representative, step-by-step methodology for the one-carbon homologation of an aldehyde.
Materials and Reagents
-
(Methoxymethyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Aldehyde or Ketone substrate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, stirring and cooling apparatus
Step-by-Step Procedure
Part A: Enol Ether Synthesis
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (methoxymethyl)triphenylphosphonium bromide (1.2 equivalents). Suspend the salt in anhydrous THF.
-
Causality: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic sources like water.
-
-
Cool the suspension to 0 °C (or lower, e.g., -78 °C, depending on the base and substrate). Slowly add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe.
-
Causality: Low temperature controls the exothermic deprotonation and maintains the stability of the ylide. A distinct color change to deep red or orange confirms ylide formation.
-
-
Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete ylide formation.[12]
-
Wittig Reaction: Dissolve the aldehyde or ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension.
-
Causality: Slow addition prevents a rapid, uncontrolled exothermic reaction and minimizes side reactions.
-
-
Allow the reaction to stir at the low temperature for 1 hour, then warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.[11] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is the methoxy enol ether. This material may be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Part B: Hydrolysis to the Aldehyde
-
Acidic Hydrolysis: Dissolve the crude or purified enol ether in a mixture of acetone (or THF) and aqueous HCl.[4]
-
Stir the mixture at room temperature or gently reflux until TLC or GC analysis shows complete conversion to the aldehyde.
-
Work-up: Cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography to yield the final one-carbon homologated product.
Conclusion
(Methoxymethyl)triphenylphosphonium bromide is an indispensable reagent for the strategic one-carbon homologation of aldehydes and ketones. Its application through a well-defined, two-stage sequence of Wittig olefination followed by enol ether hydrolysis provides a robust and predictable method for synthesizing aldehydes. A comprehensive understanding of its chemical properties, the underlying reaction mechanisms, and meticulous adherence to experimental protocols are essential for leveraging this reagent to its full potential in the synthesis of valuable chemical entities.
References
- (methoxymethyl)triphenylphosphanium bromide - ChemBK. (n.d.).
-
Mechanism for hydrolysis of enol ether to aldehyde. (2017, March 14). Chemistry Stack Exchange. [Link]
-
(Methoxymethyl)triphenylphosphonium bromide. (n.d.). PubChem. Retrieved from [Link]
-
Methoxymethylenetriphenylphosphorane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reactions of enol ethers Hydrolysis of enol ethers. (n.d.). Retrieved from [Link]
-
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2022, February 4). RSC Publishing. [Link]
- (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. (n.d.).
-
(Methoxymethyl)triphenylphosphonium bromide. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. (n.d.). The Royal Society of Chemistry. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
- Synthesis method of (methoxymethyl)triphenyl phosphorus chloride. (n.d.).
-
Introduction to the Wittig Reaction and Discussion of the Mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Wittig Reaction - Wittig Reagents (in situ). (n.d.). Common Organic Chemistry. [Link]
-
(2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide. (n.d.). Spectrabase. Retrieved from [Link]
- Certificate of Analysis - (Methoxymethyl)triphenylphosphonium bromide. (n.d.).
- Process for preparing (methoxymethylene) triphenyl phosphonium chloride. (n.d.).
-
The Wittig reaction. (n.d.). Lumen Learning - Organic Chemistry II. [Link]
-
Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts. (2021, June 18). PubMed. [Link]
-
Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. (n.d.). National Institutes of Health. [Link]
-
Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. (n.d.). MacSphere. [Link]
-
Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls... (n.d.). Organic Chemistry Portal. [Link]
-
Silyl enol ethers as new protecting groups for alkyl 4-halo-3-oxobutanoates... (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Rapid, One-Pot Synthesis of β-Siloxy-α-Haloaldehydes. (n.d.). National Institutes of Health. [Link]
-
An Expedient Method for the Umpolung Coupling of Enols with Heteronucleophiles. (n.d.). National Institutes of Health. [Link]
Sources
- 1. (Methoxymethyl)triphenylphosphonium bromide | C20H20BrOP | CID 2773654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. file.leyan.com [file.leyan.com]
- 7. (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]
- 10. EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. echemi.com [echemi.com]
- 16. Page loading... [wap.guidechem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 19. Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04574A [pubs.rsc.org]
